N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thiophenylsulfonyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using reagents like carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides).
Attachment of the Thiophen-2-ylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Incorporation of the 4-Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophenylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the carboxamide to an amine.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Pharmacology: Studies on its interaction with biological targets can provide insights into its potential therapeutic effects.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiophenylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
- N-(4-bromophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
- N-(4-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Uniqueness
N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S2/c17-12-6-8-13(9-7-12)18-16(20)14-4-1-2-10-19(14)24(21,22)15-5-3-11-23-15/h3,5-9,11,14H,1-2,4,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVXGFUYGYOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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